molecular formula C13H11ClN2O3 B14850758 2-(Benzyloxy)-6-(chloromethyl)-4-nitropyridine

2-(Benzyloxy)-6-(chloromethyl)-4-nitropyridine

Cat. No.: B14850758
M. Wt: 278.69 g/mol
InChI Key: FTXRQMBZKGSEKK-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-6-(chloromethyl)-4-nitropyridine is an organic compound that features a pyridine ring substituted with benzyloxy, chloromethyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-6-(chloromethyl)-4-nitropyridine typically involves multi-step organic reactions. One common method includes the nitration of 2-(benzyloxy)pyridine followed by chloromethylation. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The chloromethylation can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-6-(chloromethyl)-4-nitropyridine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde group using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products

    Nucleophilic substitution: Formation of substituted pyridine derivatives.

    Reduction: Formation of 2-(benzyloxy)-6-(aminomethyl)-4-nitropyridine.

    Oxidation: Formation of 2-(benzaldehyde)-6-(chloromethyl)-4-nitropyridine.

Scientific Research Applications

2-(Benzyloxy)-6-(chloromethyl)-4-nitropyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-6-(chloromethyl)-4-nitropyridine depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)-4-(chloromethyl)-1-methoxybenzene
  • 2-(Benzyloxy)-4-(chloromethyl)-1-methoxybenzene
  • 2-(Benzyloxy)-4-(chloromethyl)-1-methoxybenzene

Uniqueness

2-(Benzyloxy)-6-(chloromethyl)-4-nitropyridine is unique due to the presence of both a nitro group and a chloromethyl group on the pyridine ring

Properties

Molecular Formula

C13H11ClN2O3

Molecular Weight

278.69 g/mol

IUPAC Name

2-(chloromethyl)-4-nitro-6-phenylmethoxypyridine

InChI

InChI=1S/C13H11ClN2O3/c14-8-11-6-12(16(17)18)7-13(15-11)19-9-10-4-2-1-3-5-10/h1-7H,8-9H2

InChI Key

FTXRQMBZKGSEKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=N2)CCl)[N+](=O)[O-]

Origin of Product

United States

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